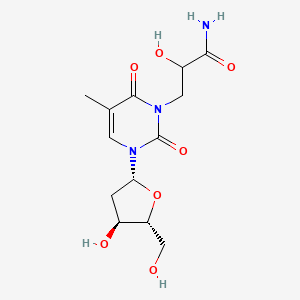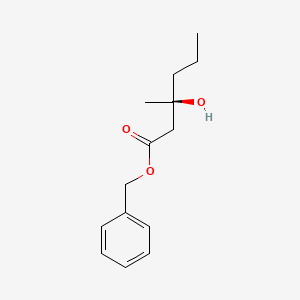
Benzyl (3S)-3-hydroxy-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S)-3-hydroxy-3-methylhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to a (3S)-3-hydroxy-3-methylhexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (3S)-3-hydroxy-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-hydroxy-3-methylhexanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of benzyl esters often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be used to facilitate the esterification process under mild and clean conditions . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as ammonia or amines can be used to convert the ester into amides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, (3S)-3-hydroxy-3-methylhexanol.
Substitution: Benzyl (3S)-3-hydroxy-3-methylhexanamide.
Scientific Research Applications
Benzyl (3S)-3-hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of benzyl (3S)-3-hydroxy-3-methylhexanoate depends on its specific applicationThe molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar structure but with an acetate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl benzoate: Contains a benzoate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl alcohol: Lacks the ester group, consisting only of the benzyl group attached to a hydroxyl group.
Uniqueness
Benzyl (3S)-3-hydroxy-3-methylhexanoate is unique due to the presence of the (3S)-3-hydroxy-3-methylhexanoate moiety, which imparts specific chemical and physical properties.
Properties
CAS No. |
776315-32-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl (3S)-3-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C14H20O3/c1-3-9-14(2,16)10-13(15)17-11-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3/t14-/m0/s1 |
InChI Key |
OBORFPXNCKRUJI-AWEZNQCLSA-N |
Isomeric SMILES |
CCC[C@@](C)(CC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCCC(C)(CC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)

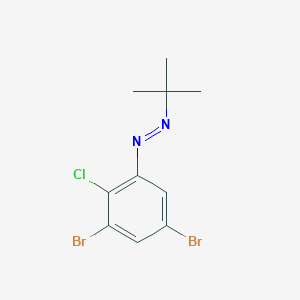
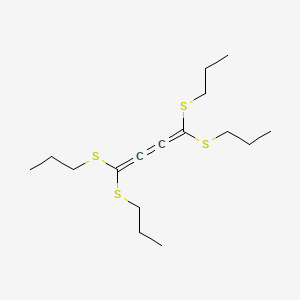

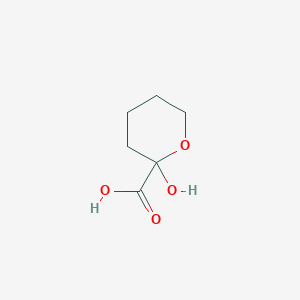

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
